An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile (CAS 52583-87-6)
An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile (CAS 52583-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)nicotinonitrile, with the CAS number 52583-87-6, is a substituted nicotinonitrile derivative. This class of compounds, more broadly known as 2-aminonicotinonitriles, has garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has indicated that derivatives of 2-aminonicotinonitrile possess potential as anticancer agents, acting through mechanisms such as autophagy induction and kinase inhibition. This technical guide provides a summary of the available physicochemical data for 2-(Methylamino)nicotinonitrile and discusses the known biological activities and synthetic approaches for the broader class of 2-aminonicotinonitrile derivatives, highlighting the potential areas for future research and drug development.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of 2-(Methylamino)nicotinonitrile is limited in publicly accessible literature. The available data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 52583-87-6 | Santa Cruz Biotechnology[1][2], Merck[3] |
| Molecular Formula | C₇H₇N₃ | Santa Cruz Biotechnology[1][2] |
| Molecular Weight | 133.15 g/mol | Santa Cruz Biotechnology[1][2] |
| Melting Point | 85-87 °C | ChemicalBook[4] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-(Methylamino)nicotinonitrile was not found in the reviewed literature, general methods for the synthesis of nicotinonitrile derivatives are well-established. These methods often involve the condensation of a β-enaminonitrile with a suitable reagent. A plausible synthetic route could involve the reaction of a corresponding 2-chloronicotinonitrile with methylamine.
A general protocol for the synthesis of 2-aminonicotinonitrile, which could potentially be adapted, is described in US Patent 3,917,624. This process involves:
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Reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride.
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Contacting the resulting intermediate with ammonia to yield 2-aminonicotinonitrile.[1]
Further experimental work would be required to optimize this for the specific synthesis of the N-methylated derivative.
Biological Activity and Potential Applications
Direct studies on the biological activity of 2-(Methylamino)nicotinonitrile are not extensively reported. However, the broader class of 2-aminonicotinonitrile derivatives has shown significant promise in several therapeutic areas, particularly in oncology.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways.
Kinase Inhibition
A significant area of investigation for 2-aminonicotinonitrile derivatives is their activity as kinase inhibitors.[2][9][10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-aminopyridine and related heterocycles have been explored as inhibitors of various tyrosine kinases, which are key targets in modern cancer therapy.[2][3][9] The general structure of these compounds allows for modifications to achieve selectivity for specific kinase subfamilies.
Autophagy Induction
Recent research has identified 2-aminonicotinonitrile derivatives as potential inducers of autophagy.[6] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy. The induction of autophagy can lead to cell death in cancer cells and is a target for novel drug development.
Signaling Pathways
Due to the lack of specific biological data for 2-(Methylamino)nicotinonitrile, a definitive signaling pathway cannot be delineated for this compound. However, based on the activities of related 2-aminonicotinonitrile derivatives, two potential pathways are of high interest:
Tyrosine Kinase Signaling
Tyrosine kinases (TKs) are enzymes that play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][9] Many cancers are driven by aberrant TK activity. Small molecule inhibitors often target the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Autophagy Signaling
The regulation of autophagy is complex, involving a number of key protein complexes. A central regulator is the mTOR kinase, which, when active, suppresses autophagy.[6][12][13][] Inhibition of mTOR, or activation of its negative regulators like AMPK, can induce autophagy. The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.
References
- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 2. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines | Semantic Scholar [semanticscholar.org]
- 5. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
